molecular formula C9H9NO2 B1511068 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one CAS No. 1196154-17-2

2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Cat. No.: B1511068
CAS No.: 1196154-17-2
M. Wt: 163.17 g/mol
InChI Key: LXYRQPUQALGHEN-UHFFFAOYSA-N
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Description

2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyridine ring fused with a cyclopentane ring and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water. One common method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method yields high yields and is considered environmentally friendly due to the use of water as a solvent.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one may involve scaling up the aforementioned laboratory methods. Large-scale production would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure efficient and cost-effective production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as manganese(II) triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) are commonly used for oxidation reactions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.

Scientific Research Applications

2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: Research has explored the biological activity of this compound, including its potential as a ligand for various receptors and enzymes.

  • Medicine: The compound has been investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Its applications extend to the development of new materials and chemicals, including its use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is structurally similar to other heterocyclic compounds, such as 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid. its unique structural features, such as the presence of the methoxy group and the fused cyclopentane ring, distinguish it from other compounds in this class. These differences contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

  • 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid

  • 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid

Properties

IUPAC Name

2-methoxy-6,7-dihydrocyclopenta[b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9-5-2-6-7(10-9)3-4-8(6)11/h2,5H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYRQPUQALGHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743896
Record name 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-17-2
Record name 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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